molecular formula C6H4F3IN2 B13013899 6-Iodo-2-(trifluoromethyl)pyridin-3-amine

6-Iodo-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13013899
M. Wt: 288.01 g/mol
InChI Key: AIRVNQXXOHOGHA-UHFFFAOYSA-N
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Description

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4F3IN2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)pyridin-3-amine typically involves the iodination of 2-(trifluoromethyl)pyridin-3-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

6-Iodo-2-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-6-methylpyridin-3-amine
  • 3-Bromo-6-iodo-2-methylpyridine
  • 6-Iodo-2-methylpyridin-3-ol

Uniqueness

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both an iodine atom and a trifluoromethyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the iodine atom provides a site for further functionalization through substitution or coupling reactions .

Biological Activity

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both iodine and trifluoromethyl groups on the pyridine ring enhances its reactivity and interaction with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H4F3INC_6H_4F_3IN. Its chemical structure includes an iodine atom and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions.

PropertyDescription
Molecular FormulaC6H4F3INC_6H_4F_3IN
IUPAC NameThis compound
Functional GroupsIodine (I), Trifluoromethyl (CF₃)
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

  • Hydrogen Bonding : Facilitates interactions with target proteins.
  • Hydrophobic Interactions : Enhances binding affinity to lipid membranes.
  • Nucleophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the aromatic ring, allowing for reactions with nucleophiles.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, indicating potential use in cancer therapies .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
  • Central Nervous System Penetration : The compound's structure allows it to cross the blood-brain barrier, making it relevant for neurological applications.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyridine derivatives, including this compound, against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated a significant reduction in cell viability, with IC50 values suggesting moderate potency.

Study 2: Kinase Inhibition

In another investigation, the compound was tested for its ability to inhibit specific kinases associated with cancer signaling pathways. The findings revealed that this compound effectively inhibited kinase activity in vitro, supporting its potential as an anticancer agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityUnique Features
2-Iodo-3-(trifluoromethyl)pyridineModerate anticancer activityDifferent position of trifluoromethyl group
5-Iodo-2-(trifluoromethyl)pyridineAntimicrobial propertiesVariation in substitution
6-(Trifluoromethyl)pyridin-3-amineLimited biological activityLacks iodine substituent

Properties

IUPAC Name

6-iodo-2-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(11)1-2-4(10)12-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRVNQXXOHOGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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